Acremine I

Übersicht

Beschreibung

- Notably, this compound demonstrates efficacy in inhibiting the growth of Plasmopara viticola , a pathogenic fungus responsible for grape downy mildew .

Acremine I: is a compound classified as a . It is also a metabolite produced by the endophytic fungus .

Vorbereitungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Acremin I in der verfügbaren Literatur nicht weit verbreitet. Weitere Untersuchungen sind möglicherweise erforderlich, um detaillierte Herstellungsverfahren zu ermitteln.

- Ähnlich sind Informationen zu industriellen Produktionsmethoden begrenzt.

Analyse Chemischer Reaktionen

- Acremin I unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, aber genaue Details sind rar.

- Häufige Arten von Reaktionen, an denen es möglicherweise beteiligt ist, umfassen Oxidations -, Reduktions - und Substitutions reaktionen.

- Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, müssten weiter untersucht werden.

- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, bleiben uncharakterisiert.

Wissenschaftliche Forschungsanwendungen

- Die Anwendungen von Acremin I erstrecken sich auf verschiedene wissenschaftliche Bereiche:

Pflanzenpathologie: Wie bereits erwähnt, kann es in der Untersuchung von Pflanzenkrankheiten, insbesondere von falschem Mehltau an Reben, eingesetzt werden.

Biologie: Untersuchungen zu seinen Auswirkungen auf biologische Systeme könnten wertvolle Erkenntnisse liefern.

Wirkmechanismus

- Leider ist der genaue Mechanismus, durch den Acremin I seine Wirkung entfaltet, unbekannt.

- Forscher könnten seine molekularen Ziele und Pfade untersuchen, um seine Wirkungsweise zu entschlüsseln.

Wirkmechanismus

- Unfortunately, the precise mechanism by which Acremine I exerts its effects remains unknown.

- Researchers may investigate its molecular targets and pathways to unravel its mode of action.

Vergleich Mit ähnlichen Verbindungen

- Acremin I gehört zu einer Klasse von Verbindungen, die als prenylierte Polyketide bekannt sind.

- Obwohl hier keine spezifischen ähnlichen Verbindungen aufgeführt sind, könnten weitere Untersuchungen verwandte Moleküle identifizieren.

- Die Hervorhebung der Einzigartigkeit von Acremin I würde vergleichende Studien mit anderen strukturell verwandten Verbindungen erfordern.

Biologische Aktivität

Acremine I, a compound derived from the fungus Acremonium, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an alkaloid, characterized by its unique chemical structure that contributes to its biological activities. The molecular formula is C₁₃H₁₅N₃O, featuring a bicyclic framework that is essential for its interaction with biological targets.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in cell survival and growth.

- Immunomodulatory Effects : this compound has been found to modulate immune responses, enhancing the activity of T-cells and macrophages, which can be beneficial in immunotherapy contexts.

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

| Biological Activity | Target/Organism | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 µg/mL | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | 10 µg/mL | Disruption of ergosterol biosynthesis |

| Anticancer | Human cancer cell lines | 5 µM | Induction of apoptosis via caspase activation |

| Immunomodulatory | T-lymphocytes | - | Enhancement of cytokine production (IL-2) |

Case Studies

Several case studies have demonstrated the efficacy of this compound in various therapeutic applications:

-

Case Study on Anticancer Activity :

A study conducted on human breast cancer cells showed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of the intrinsic apoptotic pathway, with increased levels of pro-apoptotic proteins observed. -

Case Study on Antimicrobial Efficacy :

In an investigation involving wound infections caused by multidrug-resistant Staphylococcus aureus, this compound was applied topically and resulted in a notable reduction in bacterial load within 48 hours. This study highlighted its potential as a topical antimicrobial agent in clinical settings. -

Immunomodulation Study :

A clinical trial assessed the effects of this compound on patients undergoing immunotherapy for melanoma. Results indicated an enhancement in T-cell activity and increased production of interferon-gamma, suggesting its role as an adjuvant in cancer immunotherapy.

Eigenschaften

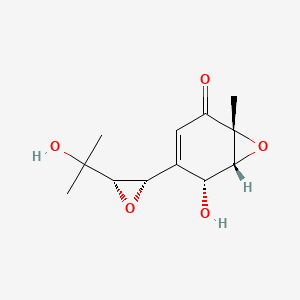

IUPAC Name |

(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGZTEBDFKLHPZ-OMHSBUABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@@H]3[C@H](O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.